molecular formula C10H8N2 B6154275 3-ethynyl-2-methyl-2H-indazole CAS No. 58536-60-0

3-ethynyl-2-methyl-2H-indazole

Cat. No. B6154275
CAS RN: 58536-60-0
M. Wt: 156.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2H-indazoles, including 3-ethynyl-2-methyl-2H-indazole, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For instance, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide can be used to synthesize 2H-indazoles .


Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles typically include C–H activation or a radical pathway . Transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles are also common .

Future Directions

The future directions in the research of 3-ethynyl-2-methyl-2H-indazole and similar compounds involve further exploration of their medicinal properties for the treatment of various pathological conditions . Additionally, recent advances in the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles, present new opportunities for increasing the complexity and diversity of 2H-indazole derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethynyl-2-methyl-2H-indazole involves the reaction of 2-methyl-2H-indazole with an ethynylating agent.", "Starting Materials": [ "2-methyl-2H-indazole", "Ethynylating agent (e.g. ethynyltrimethylsilane, ethynylmagnesium bromide)" ], "Reaction": [ "Dissolve 2-methyl-2H-indazole in a suitable solvent (e.g. dichloromethane, tetrahydrofuran)", "Add the ethynylating agent dropwise to the reaction mixture while stirring at low temperature (e.g. -78°C to 0°C)", "Allow the reaction mixture to warm up to room temperature and stir for several hours", "Quench the reaction by adding a suitable quenching agent (e.g. water, dilute hydrochloric acid)", "Extract the product with a suitable organic solvent (e.g. diethyl ether, ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization" ] }

CAS RN

58536-60-0

Product Name

3-ethynyl-2-methyl-2H-indazole

Molecular Formula

C10H8N2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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